1H-Pyrazole-4-carboxamide, 1,3-diphenyl-
Overview
Description
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is a useful research compound. Its molecular formula is C16H13N3O and its molecular weight is 263.29 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-diphenyl-1H-pyrazole-4-carboxamide is 263.105862047 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- is the succinate dehydrogenase (SDH) enzyme . SDH plays a crucial role in the mitochondrial respiratory chain, facilitating electron transfer between succinate and ubiquinone . This enzyme is critical for oxygen-sensing and is a significant target for developing fungicides .
Mode of Action
1H-Pyrazole-4-carboxamide, 1,3-diphenyl- interacts with its target, SDH, by forming hydrogen bonds and π – π stacking interactions . This high-affinity interaction inhibits the function of SDH, blocking the energy synthesis of the pathogens .
Biochemical Pathways
The inhibition of SDH disrupts the mitochondrial respiratory chain, leading to a blockage of energy synthesis in the pathogens . This disruption affects various biochemical pathways, leading to the death of the pathogens .
Pharmacokinetics
The compound’s nitrile group serves as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc), alcohols, amines, and important heterocycles . This suggests that the compound may have a broad range of pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion (ADME).
Result of Action
The result of the compound’s action is the inhibition of the growth of pathogens. For instance, certain pyrazole-4-carboxamides exhibited more than 90% inhibition against Alternaria solani at 100 μg/mL . Moreover, one of the compounds displayed complete in vivo protective antifungal activity against A. solani on tomato at 10 mg/L .
Action Environment
The action, efficacy, and stability of 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- can be influenced by various environmental factors. For instance, the electropositivity of the benzene ring of the indazole was found to be beneficial for the antifungal activity . .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can interact with various enzymes and proteins
Cellular Effects
Some pyrazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Properties
IUPAC Name |
1,3-diphenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c17-16(20)14-11-19(13-9-5-2-6-10-13)18-15(14)12-7-3-1-4-8-12/h1-11H,(H2,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXLTOJKQOBXHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C(=O)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154639 | |
Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125103-40-4 | |
Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125103404 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.